REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:7]([OH:9])=[O:8])[S:5][CH:6]=1.S(=O)(=O)(O)O.[CH3:15]O>>[Br:1][C:2]1[CH:3]=[C:4]([C:7]([O:9][CH3:15])=[O:8])[S:5][CH:6]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(SC1)C(=O)O
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
241 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
4d
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was partitioned between H2O-DCM
|
Type
|
WASH
|
Details
|
the aqueous phase was washed several times with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
used directly without further purification
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(SC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 118 mmol | |
AMOUNT: MASS | 26 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |